molecular formula C11H16N2O B2924616 3,7,7-Trimethyl-1,4,6,7,8-pentahydrocinnolin-5-one CAS No. 51940-72-8

3,7,7-Trimethyl-1,4,6,7,8-pentahydrocinnolin-5-one

Cat. No. B2924616
CAS RN: 51940-72-8
M. Wt: 192.262
InChI Key: KNVAMFRTOFLLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,7-Trimethyl-1,4,6,7,8-pentahydrocinnolin-5-one is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 g/mol . This compound is used for research purposes and is not intended for human or veterinary use .

Scientific Research Applications

Chemical Biology and Release Mechanisms

The trimethyl lock mechanism, an o-hydroxydihydrocinnamic acid derivative, showcases the versatility of trimethyl groups in encouraging lactonization to form hydrocoumarin. This reaction is pivotal for the controlled release of small-molecule drugs, fluorophores, peptides, or nucleic acids, illustrating the compound's significant role in chemical biology and pharmacology. The trimethyl lock conjugates' synthesis is straightforward, highlighting its potential for broad applications in molecular release mechanisms (Levine & Raines, 2012).

Neurotropic Activity and Biological Activity

Studies on the neurotropic activity of pyrrolopyrimidin-4-ones rearrangement products, including compounds structurally related to "3,7,7-Trimethyl-1,4,6,7,8-pentahydrocinnolin-5-one," have been conducted. These studies focus on the compounds' effects on motor activity in mice, revealing significant reductions in activity after administration. Such findings underscore the potential for these compounds in neurobiological research and the development of new bioactive molecules (Zaliznaya et al., 2020).

Anti-Alzheimer Agents

Tetrahydrobenzo[h][1,6]naphthyridine-6-chlorotacrine hybrids, related to the core structure of interest, have been developed as potent inhibitors of human acetylcholinesterase, showcasing potential as anti-Alzheimer agents. These compounds also exhibit moderate potency against Aβ42 and tau anti-aggregating agents, indicating their multi-target profile for Alzheimer's disease treatment (Di Pietro et al., 2014).

Chemical Synthesis and Selectivity

Research on multicomponent condensations of 5-aminopyrazoles, dimedone, and aldehydes, leading to compounds like "3,7,7-Trimethyl-1,4,6,7,8-pentahydrocinnolin-5-one," highlights advances in regio- and chemoselective synthesis. These protocols facilitate the creation of diverse tricyclic compounds, which are valuable in medicinal chemistry and drug design due to their selectivity and functional diversity (Chebanov et al., 2008).

properties

IUPAC Name

3,7,7-trimethyl-1,4,6,8-tetrahydrocinnolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7-4-8-9(13-12-7)5-11(2,3)6-10(8)14/h13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVAMFRTOFLLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=C(C1)C(=O)CC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7,7-Trimethyl-1,4,6,7,8-pentahydrocinnolin-5-one

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